A Technical Guide to 3-Fluoro-5-hydroxypicolinaldehyde (CAS 1227515-00-5): Properties, Reactivity, and Applications in Drug Discovery
A Technical Guide to 3-Fluoro-5-hydroxypicolinaldehyde (CAS 1227515-00-5): Properties, Reactivity, and Applications in Drug Discovery
Introduction
3-Fluoro-5-hydroxypicolinaldehyde is a substituted pyridine derivative that stands as a molecule of significant interest for researchers in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it incorporates three key chemical features onto a pyridine scaffold: a reactive aldehyde group, a nucleophilic hydroxyl group, and an electron-withdrawing fluorine atom. This unique combination of functional groups makes it a versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical agents.
The strategic placement of these groups allows for a wide range of chemical transformations. The aldehyde serves as a crucial handle for constructing carbon-carbon or carbon-nitrogen bonds, the hydroxyl group offers a site for derivatization and can act as a key hydrogen-bonding element in ligand-receptor interactions, and the fluorine atom can be used to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the known properties, anticipated reactivity, and potential applications of 3-Fluoro-5-hydroxypicolinaldehyde, offering a technical resource for scientists leveraging this compound in their research endeavors.
Physicochemical and Computational Properties
The fundamental properties of 3-Fluoro-5-hydroxypicolinaldehyde are summarized below. These data are critical for planning experimental work, including reaction setup, purification, and formulation.
| Property | Value | Source |
| CAS Number | 1227515-00-5 | [2] |
| Molecular Formula | C₆H₄FNO₂ | [2] |
| Molecular Weight | 141.10 g/mol | [2] |
| Purity | ≥97% | [2] |
| Appearance | Solid (Anticipated based on related compounds) | [1][3] |
| Storage Temperature | 4°C | [2] |
| Storage Conditions | Store under an inert nitrogen atmosphere | [2] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [2] |
| Predicted LogP (cLogP) | 0.7388 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
| SMILES | OC1=CN=C(C=O)C(F)=C1 | [2] |
Synthesis and Chemical Reactivity
While specific, peer-reviewed protocols for the synthesis of 3-Fluoro-5-hydroxypicolinaldehyde are not widely published, its structure suggests a logical synthetic approach based on established heterocyclic chemistry.
Proposed Synthetic Pathway
A plausible synthetic route involves the regioselective formylation of a 3-fluoro-5-hydroxypyridine precursor. This transformation is analogous to the Duff reaction or other formylation methods used for electron-rich aromatic and heteroaromatic systems.[4] The electron-donating hydroxyl group would activate the pyridine ring, directing the electrophilic formylating agent to an ortho or para position.
Caption: Proposed Retrosynthetic Analysis.
Core Reactivity and Mechanistic Considerations
The utility of 3-Fluoro-5-hydroxypicolinaldehyde as a synthetic intermediate is derived from the distinct reactivity of its functional groups. Understanding these sites is key to designing effective synthetic campaigns.
Caption: Key Reactivity Sites of the Molecule.
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The Aldehyde Group: This is a primary site for elaboration. It readily participates in nucleophilic addition reactions. Its conversion to an imine followed by reduction (reductive amination) is a cornerstone of medicinal chemistry for introducing amine-containing substituents.[5] It can also undergo condensation reactions to form alkenes or be used in multicomponent reactions to rapidly build molecular complexity.[5]
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The Hydroxyl Group: This group is a versatile handle for introducing diversity. It can be alkylated to form ethers, a common strategy for probing binding pockets or improving pharmacokinetic properties.[6] As a hydrogen bond donor, it is critical for molecular recognition at a biological target. Its acidity can be exploited for selective deprotonation and subsequent reaction.
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The Fluoropyridine Core: The fluorine atom significantly influences the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can increase the acidity of the hydroxyl proton and affect the regioselectivity of further reactions. In a drug discovery context, fluorine substitution is a well-established strategy to block sites of metabolism or to enhance binding affinity through favorable electrostatic interactions.[1]
Applications in Research and Drug Development
The structural motifs present in 3-Fluoro-5-hydroxypicolinaldehyde are found in numerous biologically active compounds, positioning it as a valuable starting material.
Intermediate for Bioactive Scaffolds
Fluorinated pyridines are privileged structures in modern drug discovery. This compound serves as a key intermediate for pharmaceuticals, especially in the development of kinase inhibitors, where the pyridine core often acts as a hinge-binding motif.[1] The aldehyde and hydroxyl groups provide orthogonal handles for synthesizing libraries of compounds to explore structure-activity relationships (SAR).
Potential for Covalent Probe Development
The arrangement of the hydroxyl and aldehyde groups on the pyridine ring introduces the potential for covalent reactivity with biological targets. This is conceptually similar to scaffolds like the 3-acyl-5-hydroxy-1,5-dihydro-2H-pyrrole-2-one (AHPO) motif, where a hemiaminal group can act as an electrophilic center reacting with nucleophilic residues such as cysteine or lysine on a protein.[7] This suggests that derivatives of 3-Fluoro-5-hydroxypicolinaldehyde could be explored as covalent inhibitors or chemical probes.
Potential as a pH-Sensitive Fluorescent Reporter
Simple substituted hydroxypyridines can exhibit interesting photophysical properties. For instance, the isomer 3-hydroxyisonicotinaldehyde (HINA) is reported to be the green-emitting fluorophore with the lowest known molecular weight, displaying pH-dependent fluorescence.[8] In alkaline aqueous solutions, HINA exists in its anionic form and emits at 525 nm.[8][9] This raises the intriguing possibility that 3-Fluoro-5-hydroxypicolinaldehyde may possess similar pH-sensitive fluorescent properties, which could be harnessed for developing novel sensors or for tracking the compound's localization in cellular systems.
Anticipated Spectroscopic Characteristics
While experimental spectra for this specific compound are not publicly available, its structure allows for the prediction of key spectroscopic features that would be used for its characterization.
| Technique | Expected Features |
| ¹H NMR | Aldehyde Proton (CHO): A singlet at a downfield chemical shift, typically around δ 9.5-10.5 ppm. Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm). Hydroxyl Proton (OH): A broad singlet with a variable chemical shift, which may exchange with D₂O. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region, approximately δ 185-195 ppm. Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to fluorine showing a large ¹JC-F coupling constant. |
| ¹⁹F NMR | A singlet corresponding to the single fluorine atom on the pyridine ring. |
| IR Spectroscopy | O-H Stretch: A broad band around 3200-3400 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1690-1715 cm⁻¹. C=C/C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): An expected peak at m/z corresponding to the molecular weight (141.10). High-resolution mass spectrometry would confirm the elemental composition C₆H₄FNO₂. |
Safety, Handling, and Storage
Safe handling of this chemical is paramount. The following guidelines are based on safety data for structurally related compounds and general laboratory best practices.[3][10][11][12]
Hazard Profile (Anticipated)
| Hazard Statement | Classification Source |
| H315: Causes skin irritation | Based on related compounds[3][11][12] |
| H319: Causes serious eye irritation | Based on related compounds[3][11][12] |
| H335: May cause respiratory irritation | Based on related compounds[11][12] |
| H302: Harmful if swallowed | Based on related compounds |
Recommended Handling Protocol
-
Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat. Ensure skin is not exposed.
-
-
Handling Practices:
-
Storage:
Conclusion
3-Fluoro-5-hydroxypicolinaldehyde is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its well-defined reactive sites—the aldehyde, the hydroxyl group, and the fluorinated pyridine core—provide a robust platform for the synthesis of diverse and complex molecules. While its primary application lies in serving as a foundational building block for bioactive compounds like kinase inhibitors, its structural analogy to known fluorescent dyes and covalent modifiers suggests that its full potential remains to be explored. Further research into its photophysical properties and its reactivity with biological nucleophiles could unlock novel applications as chemical probes, sensors, or targeted therapeutic agents.
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- Wikipedia. (n.d.). 3-Hydroxyisonicotinaldehyde.
- Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
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- TCI (Shanghai) Development Co., Ltd. (n.d.). 5-Hydroxypicolinaldehyde.
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- MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
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